Odevixibat-13C6

LC-MS/MS Bioanalysis Pharmacokinetics

Odevixibat-13C6 is the essential SIL internal standard for LC-MS/MS quantification of odevixibat (Bylvay) in complex matrices. Structural analogs fail due to different retention times and ionization; this 13C6-labeled analog co-elutes identically and corrects matrix effects, crucial for sub-ng/mL pediatric plasma and fecal analysis. The +6 Da mass shift ensures regulatory-compliant method validation per FDA/EMA guidance. Supplied at ≥98% purity with COA documentation, batch-to-batch consistency supports multi-center trials, ANDA/DMF submissions, and mass balance studies. Request a quotation for mg to gram quantities.

Molecular Formula C37H48N4O8S2
Molecular Weight 746.9 g/mol
Cat. No. B12364815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdevixibat-13C6
Molecular FormulaC37H48N4O8S2
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
InChIInChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10+1,11+1,12+1,13+1,14+1,26+1
InChIKeyXULSCZPZVQIMFM-ZZATXSLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odevixibat-13C6 Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Odevixibat


Odevixibat-13C6 is a 13C6-labeled analog of odevixibat (A4250), an ileal bile acid transporter (IBAT/ASBT) inhibitor approved for treating pruritus in progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome [1][2]. The unlabeled parent compound (C37H48N4O8S2, MW 740.93) exhibits potent IBAT inhibition (IC50 = 0.16 nM) [3]. Odevixibat-13C6 incorporates six 13C atoms into a phenyl ring, producing a mass shift of +6 Da (MW 746.88) with minimal alteration of physicochemical properties . This compound is manufactured as a research-use-only analytical reference material with reported purity ≥98%, supplied as a solid with storage at -20°C for powder (3 years) or 4°C (2 years) [4][5].

Why Generic Substitution Fails: Odevixibat-13C6 Cannot Be Replaced by Unlabeled or Structural Analog Internal Standards in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, unlabeled odevixibat (analytical standard grade) cannot serve as an internal standard because it co-elutes and is indistinguishable from the analyte by mass, rendering it incapable of providing the required differential mass signal for calibration [1]. Structural analog internal standards, such as other bile acid modulators or chemically similar small molecules, exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to odevixibat [2]. These differences result in incomplete compensation for matrix effects and sample-to-sample variability, producing quantification errors that cannot be reliably corrected post-acquisition. A stable isotopically labeled (SIL) analog with near-identical chemical and physical properties is the only internal standard class that compensates for variability across chemical derivatization, sample extraction, and LC-MS/MS ionization conditions [3][4].

Odevixibat-13C6 Quantitative Evidence Guide: Analytical Performance Differentiation from Alternative Internal Standards


13C6-Labeled Odevixibat vs. Unlabeled Odevixibat: Enabling Mass-Spectrometric Differentiation for Quantification

Unlabeled odevixibat (analytical standard) produces identical m/z values to the target analyte in the sample, making it impossible to distinguish the internal standard signal from the analyte signal. Odevixibat-13C6 introduces a +6 Da mass shift (MW 740.93 → 746.88) that enables independent MS/MS channel monitoring [1]. This isotopic labeling provides the fundamental prerequisite for internal standard-based quantification—differential mass detection absent in unlabeled odevixibat.

LC-MS/MS Bioanalysis Pharmacokinetics

13C6-Labeled vs. Deuterium-Labeled Odevixibat: Retention Time Fidelity in Reversed-Phase LC

Deuterium-labeled internal standards (e.g., odevixibat-d5) may exhibit deuterium isotope effects that produce retention time shifts relative to the unlabeled analyte, causing differential matrix-induced ion suppression between analyte and internal standard [1][2]. 13C labeling produces negligible retention time differences compared to deuterium substitution, ensuring that odevixibat-13C6 co-elutes with the target analyte under standard reversed-phase LC conditions and experiences identical ionization suppression effects [3].

Chromatography Isotope Effect LC-MS/MS

Odevixibat-13C6 Enables Quantification at Extremely Low Systemic Concentrations Given Minimal Oral Bioavailability

Odevixibat exhibits minimal systemic absorption (<1% relative bioavailability) and extremely low plasma concentrations. In pediatric PFIC patients receiving 40 and 120 μg/kg/day, simulated Cmax values are 0.211 ng/mL and 0.623 ng/mL, respectively, with corresponding AUC values of 2.26 and 5.99 ng·h/mL [1]. These low pg/mL to sub-ng/mL concentrations demand an internal standard with maximal analytical sensitivity and minimal matrix interference [2]—conditions best met by a stable isotopically labeled analog rather than a structural analog internal standard.

Pharmacokinetics Pediatric PK Trace-level quantification

Manufacturer-Reported Purity ≥98%: Foundation for Reliable Calibration and Inter-Laboratory Reproducibility

Odevixibat-13C6 is supplied with manufacturer-reported purity ≥98% , accompanied by a Certificate of Analysis (COA) documenting batch-specific purity determination [1]. This high purity ensures that the internal standard contributes negligible contamination to the analyte channel and provides consistent response factors across batches and laboratories—a critical requirement for validated bioanalytical methods intended for regulatory submission.

Analytical Chemistry Quality Control Method Validation

Odevixibat-13C6 vs. Structurally Analogous Internal Standards: Theoretical Superiority in Extraction Recovery and Ionization Efficiency Matching

Literature consensus holds that stable isotopically labeled (SIL) internal standards provide superior extraction recovery matching and ionization response correlation compared to structural analogs. SIL internal standards exhibit nearly identical physicochemical properties to the analyte, thereby experiencing identical extraction efficiency and ionization behavior [1][2]. Structural analog internal standards, in contrast, may demonstrate different extraction recoveries and ionization efficiencies due to differing chemical properties, introducing systematic quantification bias not fully correctable by calibration curves.

Matrix Effect Ion Suppression Bioanalytical Validation

Odevixibat-13C6 Procurement-Focused Application Scenarios in Bioanalysis and Pharmaceutical Development


Pediatric Pharmacokinetic Studies of Odevixibat in PFIC and Alagille Syndrome

Odevixibat plasma concentrations in pediatric PFIC and ALGS patients fall in the sub-ng/mL to low ng/mL range (Cmax 0.211–1.13 ng/mL) [1]. Accurate quantification at these trace levels requires Odevixibat-13C6 as an SIL internal standard to correct for matrix effects from pediatric plasma samples and maximize signal-to-noise ratio . Structural analog internal standards would introduce unacceptably high variability at these low concentrations. [1]

Regulated Bioanalytical Method Validation for ANDA/DMF Submission

FDA and EMA bioanalytical method validation guidance documents expect the use of stable isotopically labeled internal standards for quantification in biological matrices when available. Odevixibat-13C6, supplied with ≥98% purity and Certificate of Analysis documentation [1], meets the traceability and quality requirements for regulatory submissions including ANDA applications and Drug Master Files (DMFs) . [1]

Mass Balance and Metabolism Studies Requiring Fecal Recovery Quantification

Following oral administration of radiolabeled odevixibat, 82.9% of the dose is recovered in feces, with >97% of fecal radioactivity corresponding to unchanged parent drug [1]. Quantifying fecal odevixibat concentrations in these studies requires Odevixibat-13C6 to correct for the highly complex fecal matrix, which produces substantial ion suppression. Only an SIL internal standard with identical extraction and ionization behavior can provide the accuracy needed for mass balance calculations . [1]

Cross-Laboratory Bioanalytical Method Transfer for Multi-Center Clinical Trials

Multi-center clinical trials of odevixibat, including Phase 3 open-label extension studies in biliary atresia and PFIC [1], require bioanalytical method transfer across multiple laboratories. Odevixibat-13C6 provides batch-to-batch consistency and manufacturer-documented purity (≥98%) that supports reproducible calibration across different LC-MS/MS instruments and laboratory sites , minimizing inter-laboratory variability. [1]

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